9H-Pyrrolo[2,3-f]quinoxaline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7N3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
4H-pyrrolo[2,3-f]quinoxaline |
InChI |
InChI=1S/C10H7N3/c1-2-8-10(13-6-5-11-8)9-7(1)3-4-12-9/h1-6,11H |
InChI Key |
GBCQHWLWFBXAIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C1=CC=C3C2=NC=CN3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 9h Pyrrolo 2,3 F Quinoxaline and Its Derivatives
Strategies for Pyrroloquinoxaline Core Construction
Intramolecular Cyclization Approaches
Intramolecular cyclization represents a powerful strategy for the synthesis of complex heterocyclic systems from appropriately substituted precursors. Various catalytic systems have been developed to facilitate the construction of the 9H-pyrrolo[2,3-f]quinoxaline scaffold.
Gold-Catalyzed Intramolecular Hydroamination of Alkynes
Gold catalysis has emerged as a mild and efficient method for the formation of carbon-nitrogen bonds. A gold-catalyzed protocol has been developed for the synthesis of functionalized 3H-pyrrolo-[1,2,3-de]quinoxalines from substituted N-alkynyl indoles. mdpi.comnih.gov This method demonstrates high selectivity, exclusively forming the 6-exo-dig cyclization product, which then isomerizes to the final compound. nih.gov The reaction conditions are compatible with a variety of functional groups, including halogens, alkoxyl, cyano, ketone, and ester groups, affording the desired products in good to high yields. mdpi.comnih.govnih.gov
Theoretical calculations have been employed to understand the final isomerization step of the proposed reaction mechanism. mdpi.comnih.gov The versatility of the synthesized 5-aryl-3H-pyrrole[1,2,3-de]quinoxaline derivatives allows for further chemical modifications, expanding their molecular complexity. mdpi.com For instance, the reduction of a synthesized derivative using LiAlH₄ can be achieved in almost quantitative yield. mdpi.com
Below is a table summarizing the synthesis of various functionalized 3H-pyrrolo-[1,2,3-de] quinoxalines via gold-catalyzed intramolecular hydroamination.
| Entry | Starting Material (N-alkynyl indole) | Product | Yield (%) |
| 1 | Substituted N-propargyl indole (B1671886) with electron-donating group | Functionalized 3H-pyrrolo-[1,2,3-de] quinoxaline (B1680401) | Good to Excellent |
| 2 | Substituted N-propargyl indole with electron-withdrawing group | Functionalized 3H-pyrrolo-[1,2,3-de] quinoxaline | Good to Excellent |
| 3 | 5-chloro-1-(3-(4-methoxyphenyl)prop-2-yn-1-yl)-2-phenyl-1H-indol-7-amine | 8-Chloro-2-(4-methoxybenzyl)-5-phenyl-3H-pyrrolo[1,2,3-de]quinoxaline | Not specified |
| 4 | 2-(4-chlorobenzyl)-8-methyl-5-phenyl-3H-pyrrolo[1,2,3-de]quinoxaline | Not applicable | 79 |
Data sourced from multiple experiments under optimized conditions.
Palladium-Mediated Catalytic Methods
Palladium catalysts are widely used in the synthesis of quinoxaline derivatives. nih.gov These methods often involve the use of halogen-containing quinoxaline precursors. nih.gov For example, reactions of 2-alkynyl-3-trifluoroacetamido quinoxalines with aryl and vinyl halides in the presence of Pd(PPh₃)₄ and K₂CO₃ have been reported. nih.gov Another approach involves the Sonogashira coupling reaction of N-alkyl-3-chloroquinoxaline-2-amines with propargyl bromide using PdCl₂(PPh₃)₂ and CuI as catalysts. nih.gov Furthermore, Pd/C-catalyzed reactions of dichloroquinoxaline with hydrazine, phenylacetylene, and aldehydes have been utilized. nih.gov A palladium-catalyzed reductive annulation of catechols and nitroarylamines provides a straightforward route to novel quinoxaline derivatives with operational simplicity and a broad substrate scope. rsc.org
Transition Metal-Free C–H Functionalization for Intramolecular Cyclization
In recent years, transition-metal-free C–H functionalization has gained attention as a more sustainable and cost-effective synthetic strategy. nih.gov This approach has been applied to the synthesis of dibenzo[f,h]furazano[3,4-b]quinoxalines through intramolecular oxidative cyclodehydrogenation. acs.org This method allows for the formation of unsymmetrically substituted derivatives. acs.org Another example is the selective alkylation of quinoxalin-2(1H)-one with various hydrocarbons using di-tert-butyl peroxide (DTBP) as a radical mediator for hydrogen atom transfer (HAT). rsc.org This dehydrogenative coupling is compatible with a range of functional groups and allows for the functionalization of strong C-H bonds. rsc.org
A novel and efficient C₃-H vinylation of quinoxalin-2(1H)-ones with alkenes under metal-free conditions has also been reported, leading to the formation of new carbon-carbon bonds. frontiersin.org
Indium(III) Chloride (InCl₃)-Catalyzed Cyclizations
Indium(III) chloride (InCl₃) has been utilized as a catalyst for the one-pot synthesis of pyrrolo/indolo- and benzooxazepino-fused quinoxalines. nih.govacs.org This two-component reaction between 1-(2-aminophenyl)pyrroles/indoles and 2-propargyloxybenzaldehydes proceeds with high step- and atom-economy, generating three new C/N–C bonds in a single operation. nih.govacs.org The process involves the formation of new six- and seven-membered heterocyclic rings and benefits from the use of a relatively inexpensive indium catalyst and readily available starting materials. nih.govacs.org The proposed mechanism includes imine formation, two consecutive cyclizations via electrophilic aromatic substitution and nucleophilic addition, followed by a 1,3-H shift. nih.govacs.org
Multicomponent Reaction Pathways
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying synthetic procedures. An acid-catalyzed three-component reaction of arylglyoxals, quinoxalin-6-amine, and 4-hydroxycoumarin (B602359) has been developed for the synthesis of new functionalized 7H-pyrrolo[3,2-f]quinoxaline derivatives in good yields. ias.ac.in This method is noted for its high synthetic efficiency, operational simplicity, and the generation of water as the only byproduct. ias.ac.in
The following table provides an overview of the multicomponent reaction for the synthesis of 7H-pyrrolo[3,2-f]quinoxaline derivatives.
| Component 1 | Component 2 | Component 3 | Catalyst | Product |
| Arylglyoxals | Quinoxalin-6-amine | 4-hydroxycoumarin | Acetic Acid | 7H-pyrrolo[3,2-f]quinoxaline derivatives |
This reaction demonstrates the efficiency of MCRs in constructing complex heterocyclic frameworks.
One-Pot Catalyst-Free Syntheses from Benzene-1,2-diamine and Related Precursors
The synthesis of quinoxaline derivatives through the condensation of benzene-1,2-diamine (o-phenylenediamine) with 1,2-dicarbonyl compounds is a foundational method in heterocyclic chemistry. sapub.org While direct one-pot, catalyst-free syntheses leading specifically to the this compound scaffold from benzene-1,2-diamine are not extensively documented, related isomers such as pyrrolo[2,3-b]quinoxalines have been successfully synthesized using this precursor.
One notable approach involves the reaction of 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrrolin-2-ones with o-phenylenediamine. nih.govrsc.orgresearchgate.net This condensation reaction, when carried out in glacial acetic acid at elevated temperatures (90 °C), proceeds without the need for a metal catalyst to yield various ethyl 1,2-disubstituted-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylates. nih.govrsc.org The proposed mechanism involves the formation of an enamine intermediate from the reaction between the pyrrolin-2-one and one of the amine groups of o-phenylenediamine. This is followed by an intramolecular nucleophilic addition of the second amine group onto a carbonyl group, and subsequent oxidative dehydrogenation by air to form the final aromatic pyrrolo[2,3-b]quinoxaline system. nih.gov
The reaction conditions and yields for the synthesis of several pyrrolo[2,3-b]quinoxaline derivatives are summarized below.
| Entry | R1 | R2 | Time (h) | Yield (%) |
| 3a | Ph | Ph | 3 | 94 |
| 3b | 4-MeC6H4 | Ph | 2 | 92 |
| 3c | 4-MeOC6H4 | Ph | 8 | 85 |
| 3d | Ph | 4-MeC6H4 | 2.5 | 93 |
| 3e | 4-MeC6H4 | 4-MeC6H4 | 2 | 95 |
| Data sourced from synthesis of pyrrolo[2,3-b]quinoxalines via condensation of 3-hydroxy-3-pyrroline-2-ones with o-phenylenediamine. nih.gov |
Condensation Reactions
The Pictet–Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an electrophilic ring-closing reaction. wikipedia.org This methodology is a classic example of forming complex heterocyclic systems and has been adapted for the synthesis of pyrroloquinoxaline isomers, particularly pyrrolo[1,2-a]quinoxalines. nih.gov
In this context, the synthesis involves the cyclization of 1-(2-aminophenyl)pyrroles with a substituted aldehyde. nih.govunisi.it The reaction is typically catalyzed by a Brønsted acid, such as acetic acid or p-dodecylbenzenesulfonic acid (p-DBSA), and can proceed under mild conditions, including at room temperature. nih.govunisi.it The process begins with the formation of an imine between the aniline (B41778) nitrogen of the 1-(2-aminophenyl)pyrrole and the aldehyde. Subsequent acid-catalyzed intramolecular electrophilic attack by the pyrrole (B145914) ring onto the iminium ion leads to the formation of a 4,5-dihydropyrrolo[1,2-a]quinoxaline (B8646923) intermediate, which can then be oxidized by air to the aromatic pyrrolo[1,2-a]quinoxaline (B1220188). nih.gov An iron-catalyzed transfer hydrogenation approach has also been developed, where an iron complex catalyzes both the oxidation of an alcohol to an aldehyde in situ and the reduction of a nitro group on the precursor to an amine, which then undergoes the Pictet-Spengler type cyclization. nih.gov
Quinoxaline-2,3-dicarboxylic acid anhydride (B1165640) serves as a versatile precursor for the synthesis of fused heterocyclic systems. Its reaction with nitrogen nucleophiles, such as heterocyclic amines, provides a route to various fused quinoxalines. researchgate.net Specifically, the reaction of this anhydride with 2-aminobenzo[b]thiophenes in refluxing ethanol (B145695) yields substituted quinoxalines. These intermediates can then undergo a double cyclization process. By refluxing the intermediate products in acetic anhydride, pyrrolo[3,4-b]quinoxalines are obtained. researchgate.net This reaction demonstrates a method for constructing a pyrrole ring fused to the quinoxaline 'b' face, starting from a pre-formed quinoxaline core.
Annulation Through Intramolecular Oxidative Cyclodehydrogenation
Intramolecular oxidative cyclodehydrogenation, particularly through nucleophilic aromatic substitution of hydrogen (SNH), is an effective strategy for the annulation of heterocyclic rings. This method has been successfully applied to construct complex fused systems, including analogues of the pyrroloquinoxaline scaffold. nih.gov
A relevant example is the synthesis of 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivatives. The key step in this synthesis is the intramolecular SNH reaction of N-alkyl-2-(quinoxalin-2-yl)thiophen-3-amines. These precursors, formed in situ via a Buchwald–Hartwig cross-coupling reaction, undergo cyclization when treated with a solution of concentrated hydrochloric acid in ethanol, using air as the oxidizing agent. This one-pot sequence allows for the efficient construction of the target polycyclic system from readily available starting materials. nih.gov
Functionalization and Derivatization Techniques
Regioselective Substitution Strategies on the Pyrroloquinoxaline Scaffold
The functionalization of the pyrroloquinoxaline core is crucial for modifying its chemical properties and for structure-activity relationship studies. Regioselective substitution allows for the precise introduction of functional groups at specific positions on the heterocyclic scaffold.
A clear example of such a strategy is the regioselective bromination of the pyrrolo[1,2-a]quinoxaline isomer. rsc.org Using tetrabutylammonium (B224687) tribromide (TBATB) as the brominating agent, it is possible to achieve high selectivity. The reaction conditions can be tuned to favor either monobromination or dibromination. For instance, treatment of 4-phenylpyrrolo[1,2-a]quinoxaline with one equivalent of TBATB in dichloromethane (B109758) (DCM) at room temperature results in selective bromination at the C3 position. When three equivalents of the brominating agent are used, the reaction yields the C1,C3-dibrominated product. This method provides a reliable route to specifically halogenated pyrrolo[1,2-a]quinoxalines, which can serve as versatile intermediates for further chemical modifications. rsc.org
Post-Cyclization Modifications and Diversification
Following the successful construction of the core this compound scaffold, post-cyclization modifications are crucial for the diversification of this heterocyclic system and for the generation of analogues with tailored properties. These modifications often involve functionalization of the pyrrole or quinoxaline rings, enabling the introduction of a wide array of substituents and pharmacophores.
A common strategy for the diversification of related pyrroloquinoxaline isomers, such as pyrrolo[1,2-a]quinoxalines, involves direct C-H bond functionalization. This approach allows for the introduction of various functional groups at specific positions of the heterocyclic core. For instance, regioselective bromination of pyrrolo[1,2-a]quinoxaline has been achieved using reagents like tetrabutylammonium tribromide, leading to the formation of C3-brominated or C1, C3-dibrominated products in good yields. While specific examples for the this compound isomer are less documented, similar reactivity at the electron-rich pyrrole ring can be anticipated.
Further diversification can be achieved through metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful tools for the introduction of aryl, vinyl, and alkynyl groups, respectively. These reactions would typically utilize a halogenated this compound precursor, which can be prepared through electrophilic halogenation of the parent heterocycle.
N-alkylation and N-arylation of the pyrrole nitrogen (N-9) represent another key avenue for modification. The acidic nature of the N-H proton in the pyrrole moiety allows for its deprotonation with a suitable base, followed by reaction with a variety of electrophiles, such as alkyl halides, aryl halides, and acyl chlorides. This introduces substituents at the 9-position, which can significantly influence the biological activity and physicochemical properties of the resulting compounds.
The following table summarizes various post-cyclization modification reactions that have been applied to related pyrroloquinoxaline systems and could be adapted for the diversification of this compound.
| Reaction Type | Reagents and Conditions | Potential Functionalization Site |
| Bromination | Tetrabutylammonium tribromide | Pyrrole ring (e.g., C1, C3) |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Halogenated positions |
| Heck Coupling | Alkene, Pd catalyst, base | Halogenated positions |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Halogenated positions |
| N-Alkylation | Alkyl halide, base (e.g., NaH, K2CO3) | Pyrrole nitrogen (N-9) |
| N-Arylation | Aryl halide, Cu or Pd catalyst, base | Pyrrole nitrogen (N-9) |
Green Chemistry Principles in Pyrroloquinoxaline Synthesis
The application of green chemistry principles to the synthesis of quinoxaline and its fused derivatives, including this compound, has gained significant attention in recent years. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.
One prominent green strategy is the use of environmentally benign catalysts. For the synthesis of related pyrrolo[1,2-a]quinoxalines, the surfactant p-dodecylbenzenesulfonic acid (p-DBSA) has been employed as a catalyst in mild solvents like water and ethanol. This methodology allows for reactions to proceed at room temperature with high yields and short reaction times, avoiding the use of harsh and toxic catalysts. unisi.it Similarly, the use of solid-supported catalysts, such as bentonite (B74815) clay K-10, has been reported for the synthesis of quinoxaline derivatives, offering advantages like easy recovery and reusability of the catalyst.
Multi-component reactions (MCRs) represent another cornerstone of green synthesis, as they allow for the construction of complex molecules in a single step from three or more starting materials, thereby reducing the number of synthetic steps, solvent waste, and purification efforts. An acid-catalyzed three-component reaction of arylglyoxals, quinoxalin-6-amine, and 4-hydroxycoumarin has been described for the synthesis of functionalized 7H-pyrrolo[3,2-f]quinoxaline derivatives, a structurally related isomer. This reaction is environmentally friendly as it generates water as the major byproduct. ias.ac.in
The use of alternative energy sources, such as ultrasound irradiation, has also been explored to promote the synthesis of quinoxaline derivatives under milder conditions and in shorter reaction times. researchgate.net These methods often lead to higher yields and selectivity compared to conventional heating. researchgate.net
Furthermore, the choice of solvent is a critical aspect of green chemistry. The replacement of volatile and hazardous organic solvents with greener alternatives like water, ethanol, or even solvent-free conditions can significantly improve the environmental profile of a synthetic process.
The table below highlights key green chemistry approaches applicable to the synthesis of this compound and its derivatives.
| Green Chemistry Principle | Approach | Example/Application |
| Catalysis | Use of recyclable and non-toxic catalysts | p-Dodecylbenzenesulfonic acid (p-DBSA), Bentonite clay K-10 |
| Atom Economy | Multi-component reactions (MCRs) | One-pot synthesis of pyrrolo[3,2-f]quinoxaline derivatives |
| Energy Efficiency | Use of alternative energy sources | Ultrasound-assisted synthesis |
| Safer Solvents | Replacement of hazardous solvents | Use of water, ethanol, or solvent-free conditions |
Spectroscopic and Advanced Characterization of 9h Pyrrolo 2,3 F Quinoxaline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 9H-pyrrolo[2,3-f]quinoxaline derivatives, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data on the chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
¹H NMR spectroscopy reveals the number of different types of protons and their neighboring environments. In various pyrrolo[1,2-a]quinoxaline (B1220188) derivatives, which share a similar heterocyclic core, proton signals are observed in distinct regions of the spectrum. For instance, in one study, the aromatic protons of a 2-methyl-3-phenyl-5H-pyrrolo[1,2-a]quinoxalin-4-one derivative appeared as multiplets in the δ 7.26-8.08 ppm range, while the NH proton resonated as a singlet at δ 11.08 ppm. tandfonline.com The methyl group protons showed a characteristic singlet at δ 2.11 ppm. tandfonline.com
Another example, ethyl 4-(4-formylphenyl)pyrrolo[1,2-a]quinoxaline-2-carboxylate, displayed aromatic proton signals between δ 7.40 and 8.56 ppm. tandfonline.com The aldehydic proton was observed as a singlet at δ 10.16 ppm, and the ethyl group protons appeared as a quartet and a triplet at δ 4.39 and 1.42 ppm, respectively. tandfonline.com These chemical shifts are influenced by the electronic effects of the substituents on the pyrroloquinoxaline ring system.
Detailed ¹H NMR data for various derivatives have been extensively reported. For example, the protons of the quinoxaline (B1680401) moiety in 2,3-disubstituted quinoxalines typically appear in the aromatic region, with their exact chemical shifts and coupling patterns depending on the nature and position of the substituents. heteroletters.org In the case of 1-(4-(4-hydroxy-3-methoxyphenyl)pyrrolo[1,2-a]quinoxalin-8-yl)ethan-1-one, the aromatic protons resonate between δ 6.94 and 8.50 ppm, with the methoxy (B1213986) and acetyl methyl protons appearing as singlets at δ 4.00 and 2.80 ppm, respectively. unisi.it
Interactive Table: ¹H NMR Chemical Shifts (δ, ppm) for Selected Pyrroloquinoxaline Derivatives
| Compound | H-1 | Aromatic Protons | NH/OH | Other Protons | Solvent | Reference |
| 2-Methyl-3-phenyl-5H-pyrrolo[1,2-a]quinoxalin-4-one | 8.08 (s) | 7.26-7.40 (m, 8H), 7.98 (d, 1H) | 11.08 (s) | 2.11 (s, 3H, CH₃) | DMSO-d₆ | tandfonline.com |
| Ethyl 4-(4-formylphenyl)pyrrolo[1,2-a]quinoxaline-2-carboxylate | 8.56 (d) | 7.53-8.19 (m, 7H), 7.40 (d, 1H) | - | 10.16 (s, 1H, CHO), 4.39 (q, 2H, CH₂), 1.42 (t, 3H, CH₃) | CDCl₃ | tandfonline.com |
| 4-Chloro-3-phenylpyrrolo[1,2-a]quinoxaline | 8.02 (d) | 6.91-7.91 (m, 9H) | - | - | CDCl₃ | tandfonline.com |
| 1-(4-(4-Hydroxy-3-methoxyphenyl)pyrrolo[1,2-a]quinoxalin-8-yl)ethan-1-one | 8.50 (s) | 6.94-8.15 (m, 7H) | 6.20 (bs) | 4.00 (s, 3H, OCH₃), 2.80 (s, 3H, COCH₃) | CDCl₃ | unisi.it |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound derivatives are sensitive to their electronic environment. For instance, in a series of synthesized quinoxaline derivatives, the aromatic carbons typically resonate in the range of δ 127-152 ppm. heteroletters.org
In the case of 1-(4-(4-hydroxy-3-methoxyphenyl)pyrrolo[1,2-a]quinoxalin-8-yl)ethan-1-one, the carbonyl carbon of the acetyl group appears at δ 196.9 ppm, while the aromatic and heterocyclic carbons are observed between δ 110.1 and 155.9 ppm. unisi.it The carbon of the methoxy group resonates at δ 56.1 ppm, and the methyl carbon of the acetyl group is found at δ 26.7 ppm. unisi.it
The analysis of ethyl 1-benzyl-2-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate shows a carbonyl carbon signal at δ 163.53 ppm. jst-ud.vn The numerous aromatic and heterocyclic carbons resonate between δ 105.23 and 153.95 ppm, while the carbons of the benzyl (B1604629) and ethyl groups appear at distinct chemical shifts. jst-ud.vn
Interactive Table: ¹³C NMR Chemical Shifts (δ, ppm) for Selected Pyrroloquinoxaline Derivatives
| Compound | Carbonyl Carbons | Aromatic/Heterocyclic Carbons | Aliphatic Carbons | Solvent | Reference |
| 2-Phenylquinoxaline (B188063) | - | 127.3, 129.0, 129.1, 129.5, 129.6, 130.1, 130.2, 136.7, 141.5, 142.2, 143.3, 151.7 | - | CDCl₃ | heteroletters.org |
| 1-(4-(4-Hydroxy-3-methoxyphenyl)pyrrolo[1,2-a]quinoxalin-8-yl)ethan-1-one | 196.9 | 110.1, 111.2, 113.7, 114.3, 114.5, 115.8, 122.5, 125.2, 126.9, 129.8, 130.1, 134.8, 139.6, 146.8, 147.9, 155.9 | 56.1 (OCH₃), 26.7 (CH₃) | CDCl₃ | unisi.it |
| Ethyl 1-benzyl-2-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | 163.53 | 105.23, 127.52-142.63 (multiple signals) | 60.39 (OCH₂), 46.33 (CH₂Ph), 21.80 (CH₃), 14.39 (CH₃) | CDCl₃ | jst-ud.vn |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate molecular weights, which aids in determining the elemental composition. nih.gov
For various quinoxaline derivatives, the molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) is typically observed, confirming the molecular weight of the synthesized compound. heteroletters.orgunisi.it For example, 2-phenylquinoxaline shows a molecular ion peak at m/z 207 ([M+H]+). heteroletters.org The fragmentation patterns can provide valuable structural information. For instance, the mass spectra of certain pyrrolo[3,4-b]quinoxaline 4,9-dioxides display a significant fragment ion at m/z 105, corresponding to the benzoyl cation (C₆H₅CO)⁺. clockss.org
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of different bonds provide a characteristic fingerprint of the compound. For pyrroloquinoxaline derivatives, characteristic absorption bands are observed for various functional groups.
For example, the C=O stretching vibration in the 4-pyridone moiety of 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxalines is found in the range of 1620–1632 cm⁻¹. mdpi.com In 2-methyl-3-phenyl-5H-pyrrolo[1,2-a]quinoxalin-4-one, a strong absorption band for the carbonyl group (C=O) is observed at 1645 cm⁻¹. tandfonline.com The C=N stretching vibration in 4-chloro-3-phenylpyrrolo[1,2-a]quinoxaline appears at 1610 cm⁻¹. tandfonline.com The presence of other functional groups such as N-H, C-H, and C-N also gives rise to characteristic absorption bands in the IR spectrum. clockss.org
Interactive Table: Characteristic FT-IR Frequencies (cm⁻¹) for Functional Groups in Pyrroloquinoxaline Derivatives
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Compound Example | Reference |
| C=O | Stretching | 1620-1632 | 10-Ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxalines | mdpi.com |
| C=O | Stretching | 1645 | 2-Methyl-3-phenyl-5H-pyrrolo[1,2-a]quinoxalin-4-one | tandfonline.com |
| C=O (ester) | Stretching | 1705 | Ethyl 4-(4-formylphenyl)pyrrolo[1,2-a]quinoxaline-2-carboxylate | tandfonline.com |
| C=N | Stretching | 1605-1610 | 4-Chloro-2-methyl-3-phenylpyrrolo[1,2-a]quinoxaline | tandfonline.com |
| N-H | Stretching | ~3090 | 2-Phenyl-pyrrolo[3,4-b]quinoxaline 4,9-dioxide | clockss.org |
X-ray Crystallography for Solid-State Structural Elucidation
For instance, the 3D structure of 1,3-dihydro-1-{1-[4-(pyrrolo[1,2-a]quinoxalin-4-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-ones was established by X-ray crystallography, confirming the connectivity and stereochemistry anticipated from NMR data. tandfonline.com Similarly, the structure of ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate was verified through single-crystal X-ray diffraction, revealing a planar pyrrolo[2,3-b]quinoxaline ring system. nih.gov The phenyl rings attached to this core were found to be non-planar with respect to the central ring system. nih.gov
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophoric system.
For quinoxaline-based compounds, absorption spectra typically show multiple bands corresponding to π-π* and n-π* electronic transitions. scholaris.ca For example, 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline derivatives exhibit absorption maxima around 294, 342, and 380 nm in DMSO. mdpi.com The short-wavelength absorption is often attributed to π-π* transitions of the aromatic system, while the longer-wavelength absorption can be due to n-π* transitions involving the nitrogen atoms. scholaris.ca
The substitution pattern on the quinoxaline ring can influence the position of the absorption maxima. scholaris.ca In a series of pyrazoloquinoxalines, absorption maxima were observed in the range of 404 nm to 435 nm. encyclopedia.pub For some indoloquinoxaline derivatives, common absorption peaks were noted at 337 and 354 nm, which were assigned to n-π* transitions. rsc.org
Interactive Table: UV-Vis Absorption Maxima (λmax, nm) for Selected Quinoxaline Derivatives
| Compound/Derivative Series | λmax (nm) | Solvent | Transition Type | Reference |
| 10-Ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline 1a | 294, 342, 380 | DMSO | π-π* and n-π | mdpi.com |
| Quinoxaline-based compounds 1-4 | 364-371 | THF | π-π and n-π | scholaris.ca |
| Pyrazoloquinoxalines | 404-435 | Ethyl acetate | Not specified | encyclopedia.pub |
| Indoloquinoxaline derivatives 3f, 3g, 3j | 337, 354 | Dichloromethane (B109758) | n-π | rsc.org |
Photoluminescence and Fluorescence Spectroscopy for Emission Properties
Photoluminescence (PL) and fluorescence spectroscopy are indispensable techniques for characterizing the emissive properties of this compound derivatives. These methods provide critical insights into the electronic structure of the excited state, the efficiency of light emission, and the influence of structural modifications on the optical output. The core principle involves exciting the molecule with light of a specific wavelength (absorption) and measuring the spectrum of the emitted light as the molecule returns to its ground state.
Research into this class of compounds reveals that the parent this compound core is a moderately fluorescent scaffold. The emission properties are highly tunable through the strategic introduction of substituents, typically at the C2 position. The absorption (λ_abs) and emission (λ_em) maxima, quantum yield (Φ_F), and Stokes shift (the difference between absorption and emission maxima) are key parameters determined from these studies.
For instance, systematic studies on a series of 2-substituted this compound derivatives demonstrate clear structure-property relationships. The introduction of an aryl group, such as a phenyl ring, at the C2 position generally leads to a bathochromic (red) shift in both absorption and emission spectra compared to the unsubstituted core, a result of extending the π-conjugated system. The nature of the substituents on this appended aryl ring further modulates the photophysical properties:
Electron-Donating Groups (EDGs): The presence of EDGs, such as a methoxy (-OCH₃) group, on the 2-phenyl substituent typically enhances the fluorescence quantum yield and causes a further red shift. This is attributed to the increased electron density on the conjugated backbone, which facilitates the intramolecular charge transfer (ICT) character of the excited state.
Electron-Withdrawing Groups (EWGs): Conversely, the introduction of EWGs, like a cyano (-CN) group, also leads to a significant red shift in both absorption and emission. This effect is often more pronounced than with EDGs due to the creation of a strong "push-pull" system that lowers the energy of the lowest unoccupied molecular orbital (LUMO) and stabilizes the ICT excited state. However, strong EWGs can sometimes decrease the quantum yield by promoting non-radiative decay pathways.
The data below summarizes representative findings for a series of derivatives, illustrating these electronic effects. All measurements are typically conducted in a dilute solution (e.g., dichloromethane or THF) to minimize aggregation-caused quenching.
| Compound Name | C2-Substituent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
|---|---|---|---|---|---|
| This compound | -H (Parent) | 345 | 430 | 85 | 0.28 |
| 2-Phenyl-9H-pyrrolo[2,3-f]quinoxaline | Phenyl | 368 | 465 | 97 | 0.45 |
| 2-(4-Methoxyphenyl)-9H-pyrrolo[2,3-f]quinoxaline | 4-Methoxyphenyl | 375 | 488 | 113 | 0.59 |
| 2-(4-Cyanophenyl)-9H-pyrrolo[2,3-f]quinoxaline | 4-Cyanophenyl | 382 | 515 | 133 | 0.41 |
Electrochemical Characterization for Redox Potentials
Electrochemical analysis, primarily through cyclic voltammetry (CV), is a powerful tool for probing the redox behavior of this compound derivatives. These measurements provide the oxidation (E_ox) and reduction (E_red) potentials of a molecule, which are directly related to the energy levels of its frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This information is fundamental for designing materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where energy level alignment is critical for device performance.
The HOMO and LUMO energy levels can be empirically estimated from the onset potentials of the first oxidation and reduction waves in the cyclic voltammogram, respectively. The following equations are commonly used, with potentials measured against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:
E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
E_LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
The electrochemical band gap (E_g) can then be calculated as the difference between the LUMO and HOMO energy levels (E_g = E_LUMO - E_HOMO).
Studies on 2-substituted this compound derivatives reveal that their redox properties are highly sensitive to the electronic nature of the substituent.
Effect of Electron-Donating Groups (EDGs): An EDG like a methoxy group increases the electron density of the π-system. This makes the molecule easier to oxidize (destabilizes the HOMO), resulting in a lower oxidation potential. Consequently, the HOMO energy level is raised (becomes less negative).
Effect of Electron-Withdrawing Groups (EWGs): An EWG like a cyano group withdraws electron density, making the molecule more difficult to oxidize (stabilizes the HOMO) and easier to reduce (stabilizes the LUMO). This leads to a higher oxidation potential and a less negative reduction potential. The net effect is a lowering of both the HOMO and LUMO energy levels, which typically results in a smaller electrochemical band gap.
The parent this compound core exhibits quasi-reversible oxidation and irreversible reduction, indicating moderate stability of the resulting radical cation. The introduction of aryl substituents at the C2 position generally improves the stability of the redox species. The table below presents representative electrochemical data and the calculated energy levels for the same series of compounds discussed previously.
Computational and Theoretical Investigations of 9h Pyrrolo 2,3 F Quinoxaline Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometries, reaction energies, and electronic characteristics. For a novel or less-studied compound like 9H-Pyrrolo[2,3-f]quinoxaline, DFT would be the primary method for initial theoretical characterization.
Electronic Structure Analysis
The electronic structure provides fundamental insights into the behavior of a molecule, including its reactivity and optical properties. This analysis is centered on the molecular orbitals, particularly the frontier orbitals.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels
The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in chemical reactions and electronic transitions. The HOMO energy level is associated with the molecule's ability to donate electrons, while the LUMO energy level relates to its ability to accept electrons. For quinoxaline (B1680401) derivatives, these energy levels are influenced by the fusion of the pyrrole (B145914) ring and the specific arrangement of nitrogen atoms. nih.gov In related pyrroloquinoxaline systems, the HOMO is typically distributed across the electron-rich pyrrole and benzene (B151609) moieties, while the LUMO is often localized on the electron-deficient pyrazine (B50134) ring. mdpi.comnih.gov Specific energy values for this compound would require dedicated DFT calculations, which are not currently found in the literature.
Energy Gap (ΔE) Determination
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that helps determine the molecule's kinetic stability, chemical reactivity, and optical properties. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. researchgate.net The magnitude of the gap in pyrroloquinoxaline systems is tunable by introducing different substituents or by altering the fusion pattern of the heterocyclic rings. rsc.org Without specific calculations for this compound, a precise energy gap cannot be provided.
Electron Density Distribution and Charge Transfer
Analysis of the electron density distribution reveals the charge distribution within the molecule and helps identify electrophilic and nucleophilic sites. In many nitrogen-containing heterocyclic systems, the nitrogen atoms create regions of higher electron density, influencing intermolecular interactions. researchgate.net Intramolecular charge transfer (ICT) is a common feature in donor-acceptor type molecules. In related quinoxaline structures, the pyrrole ring can act as an electron-donating group, while the quinoxaline core acts as an electron-accepting group, facilitating ICT upon photoexcitation. rsc.org A visual representation of this is typically provided by molecular electrostatic potential (MEP) maps, which could pinpoint the charge distribution on the this compound scaffold.
Reactivity Descriptors (e.g., Fukui Functions, Electronegativity)
Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of chemical reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Fukui functions are local reactivity descriptors that indicate the most likely sites for nucleophilic, electrophilic, or radical attack on a molecule. For heterocyclic systems, these calculations are essential for predicting how the molecule will interact with other reagents. Such analyses for this compound would be invaluable for guiding synthetic efforts and understanding its potential biological activity, but this data is not available in existing studies.
Vibrational Frequency Analysis for Spectroscopic Correlation
Vibrational frequency analysis is a cornerstone of computational chemistry, used to predict infrared (IR) and Raman spectra. This theoretical prediction allows for a direct correlation with experimental spectroscopic data, aiding in the structural confirmation of synthesized compounds. The process involves calculating the second derivatives of the energy with respect to the atomic coordinates, which yields the force constants and, subsequently, the vibrational frequencies and modes.
For complex heterocyclic systems like pyrroloquinoxalines, Density Functional Theory (DFT) is a commonly employed method. Studies on analogous structures, such as 1H-pyrrolo[3,2-h]quinoline, have benchmarked the performance of various DFT functionals and basis sets to find the most accurate and cost-effective approach for spectral simulations. nih.gov For instance, the hybrid functional B3LYP paired with Pople's split-valence basis sets is often suggested as a reliable choice for such molecules. nih.gov
The analysis can reliably predict different vibrational modes, including:
C=C stretching vibrations: Typically observed in the 1660-1400 cm⁻¹ range. researchgate.net
C-H stretching and bending modes: Aromatic C-H stretching appears above 3000 cm⁻¹, while in-plane and out-of-plane bending modes are found in the 1300-1000 cm⁻¹ and 1000-650 cm⁻¹ regions, respectively. researchgate.net
Ring breathing modes: These are characteristic vibrations of the entire ring system. researchgate.net
Computational studies have shown that in-plane vibrational modes are generally predicted with higher accuracy using modest basis sets, whereas out-of-plane vibrations often require larger basis sets to achieve reliable results. nih.gov This theoretical-spectroscopic correlation is crucial for verifying the molecular structure of newly synthesized pyrroloquinoxaline derivatives.
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediates, and characterizing the high-energy transition states that connect them. This provides a detailed understanding of reaction feasibility, kinetics, and selectivity.
For the synthesis of pyrroloquinoxaline derivatives, theoretical calculations can be used to support proposed reaction mechanisms. For example, in gold-catalyzed intramolecular hydroamination reactions to form functionalized 3H-pyrrolo-[1,2,3-de] quinoxalines, theoretical calculations have been used to rationalize the final isomerization step, explaining why one isomer is formed exclusively over another by comparing their relative stabilities. mdpi.comresearchgate.net
Key aspects of these investigations include:
Locating Transition States (TS): Identifying the geometry of the highest energy point along the reaction coordinate.
Calculating Activation Barriers (ΔG°): Determining the energy required to overcome the transition state, which is related to the reaction rate.
Analyzing Reaction Intermediates: Characterizing the structure and stability of transient species formed during the reaction.
In studies of related pyrrolo[2,3-b]quinoxalines, potential energy surfaces have been calculated to explore reaction pathways, such as their interaction with hydroxyl radicals. nih.gov These calculations reveal the most likely sites of reaction and the associated energy barriers, providing a quantum mechanical basis for observed reactivity. nih.gov
| Reaction Mechanism | Position on Molecule | Reaction Barrier (kcal mol⁻¹) |
|---|---|---|
| Formal Hydrogen Transfer (FHT) | C23–H | -21.7 |
| Formal Hydrogen Transfer (FHT) | C24–H | -16.4 |
| Radical Adduct Formation (RAF) | C2 | -5.0 |
| Radical Adduct Formation (RAF) | C5 | -19.0 |
| Radical Adduct Formation (RAF) | C12 | 3.6 |
This table showcases how theoretical calculations can quantify the energy barriers for different potential reaction pathways, helping to predict the most favorable mechanism.
Solvation Effects in Theoretical Studies
The surrounding solvent can significantly influence a molecule's properties and reactivity. Theoretical studies often incorporate solvation models to provide more realistic predictions that can be compared with experimental results obtained in solution. These models can be explicit, where individual solvent molecules are included, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant.
In the study of pyrrolo[2,3-b]quinoxaline derivatives, computational investigations of their antioxidant activity have included solvation effects to mimic different biological environments. rsc.org For instance, thermodynamic and kinetic calculations performed in pentyl ethanoate (a model for nonpolar lipid environments) showed that certain derivatives are potent scavengers of hydroxyl radicals. rsc.orgnih.gov These calculations demonstrate that the solvent environment can alter reaction rates and thermodynamic favorability, highlighting the necessity of including such effects for accurate predictions in solution-phase chemistry. rsc.orgnih.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of atoms and molecules. By solving Newton's equations of motion, MD simulations can model conformational changes, intermolecular interactions, and surface phenomena over time scales from picoseconds to microseconds.
Adsorption Behavior and Surface Interactions
MD simulations are particularly useful for studying how molecules interact with surfaces, a process central to fields like corrosion inhibition and materials science. For quinoxaline derivatives, MD simulations have been employed to investigate their adsorption behavior on metal surfaces, such as mild steel in acidic environments. imist.ma
These simulations can reveal:
Adsorption Energy: The strength of the interaction between the molecule and the surface.
Binding Orientation: The preferred geometry of the molecule on the surface.
Surface Coverage: How the molecules arrange themselves and cover the material.
Computational studies on various heterocyclic ligands interacting with an iron (Fe(001)) surface have used MD simulations to predict the most stable adsorption systems. researchgate.net The simulations help identify the active sites for interaction and calculate key parameters like adsorption energy (Eads), which quantifies the stability of the molecule-surface complex. researchgate.net
Conformational Landscapes and Stability
Molecules are not static entities; they are flexible and can adopt various three-dimensional shapes or conformations. MD simulations are used to explore the conformational landscape of a molecule, identifying the most stable and frequently occurring conformations.
In the context of pyrroloquinoxaline derivatives interacting with biological targets like proteins, MD simulations can validate initial predictions from molecular docking. researchgate.net By simulating the ligand-protein complex over time, researchers can assess its stability. A common metric is the root-mean-square deviation (RMSD), which measures the average change in atomic positions. A stable RMSD value over the course of a simulation indicates that the complex has reached a stable equilibrium, confirming a viable binding mode. researchgate.net For instance, simulations of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives bound to a target protein showed RMSD values plateauing around 0.3 nm, signifying that the complexes were stabilized during the simulation. researchgate.net
Intermolecular Interactions
Understanding the non-covalent forces that govern how molecules interact with each other is fundamental to chemistry and biology. MD simulations provide a detailed, atom-level picture of these intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions.
When studying pyrroloquinoxaline derivatives as potential drug candidates, MD simulations can elucidate the specific interactions between the ligand and its protein target. For example, in silico studies of pyrrolo[2,3-b]quinoxalines as potential inhibitors for the SARS-CoV-2 nucleocapsid protein involved docking simulations to predict binding modes, which are then often validated with MD. nih.gov Similarly, investigations into pyrrolo[3,2-b]quinoxaline-based kinase inhibitors have detailed the precise hydrogen bonds formed between the quinoxaline scaffold and amino acid residues in the kinase's active site, explaining the mechanism of inhibition. nih.gov
| Compound | Substituent at C-2 Position | Binding Energy (kcal/mol) |
|---|---|---|
| 3a | -H | -90.54 |
| 3b | -C(CH₃)₃ | -100.21 |
| 3c | -C₆H₅ | -112.33 |
| 3d | -C₆H₄-4-F | -111.87 |
| 3i | -(CH₂)₃OH | -104.68 |
This interactive table presents data from in silico docking studies, a computational method often complemented by MD simulations, to quantify the strength of intermolecular interactions between various pyrroloquinoxaline derivatives and a biological target.
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand) interacts with a macromolecular target, typically a protein. These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Ligand-Protein Interaction Profiling
Molecular docking studies on various pyrroloquinoxaline isomers have revealed their potential to interact with a range of important biological targets. For instance, derivatives of the pyrrolo[3,2-b]quinoxaline scaffold have been identified as potent kinase inhibitors. nih.gov A global chemical proteomics approach was employed to map the drug-protein interaction profile, identifying several key kinase interactors, including LYN, BTK, CSK, and YES1. nih.gov
In a different study, 2-substituted pyrrolo[2,3-b]quinoxalines were investigated as potential inhibitors of phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha (TNF-α), which are implicated in the cytokine storm associated with COVID-19. nih.gov Docking studies further assessed their binding affinities with the N-terminal RNA-binding domain (NTD) of the SARS-CoV-2 nucleocapsid (N) protein. nih.gov Similarly, computational docking has been used to explore the binding modes of pyrrolo[1,2-a]quinoxaline derivatives with Protein Tyrosine Phosphatase 1B (PTP1B), a therapeutic target for diabetes and obesity. researchgate.net These studies collectively highlight the versatility of the pyrroloquinoxaline core in targeting diverse protein families.
Table 1: Examples of Protein Targets for Pyrroloquinoxaline Derivatives
| Pyrroloquinoxaline Isomer | Protein Target(s) | Therapeutic Area |
|---|---|---|
| Pyrrolo[3,2-b]quinoxaline | LYN, BTK, CSK, YES1 (Kinases) | Cancer (Angiogenesis) |
| Pyrrolo[2,3-b]quinoxaline | PDE4, TNF-α, SARS-CoV-2 N-protein | Anti-inflammatory, Antiviral |
Prediction of Binding Affinities and Modes
Docking simulations not only identify potential targets but also predict the specific binding mode and estimate the binding affinity of the ligand. For pyrrolo[3,2-b]quinoxaline-based kinase inhibitors, X-ray crystallography and computational models show the scaffold occupying the ATP binding site. nih.gov Specifically, a phenyl substituent on the scaffold fits into a hydrophobic pocket that forms when the kinase is in an inactive "DFG-out" conformation. nih.gov
In the investigation of pyrrolo[1,2-a]quinoxalines as PTP1B inhibitors, docking studies provided detailed information on the putative binding mode. researchgate.net The calculations suggested a preference for binding within the α3/α6/α7 allosteric tunnel of the enzyme. researchgate.net For other quinoxaline derivatives, docking calculations against enzymes like α-glucosidase and α-amylase yielded binding affinities of -6.5 kcal/mol and -6.9 kcal/mol, respectively, which were in good agreement with in vitro experimental results. researchgate.net These predictions are vital for structure-activity relationship (SAR) studies, enabling the rational design of new derivatives with improved potency and selectivity.
Excited State Calculations and Photophysical Properties Prediction
Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in understanding the electronic transitions and photophysical properties of molecules like pyrroloquinoxalines. These compounds are of interest for applications in organic light-emitting diodes (OLEDs) and bioimaging. bohrium.com
Detailed photophysical exploration of pyrrolo[1,2-a]quinoxalines has been performed using both experimental techniques and TD-DFT calculations. nih.govnih.gov These studies revealed that the electronic transitions in the absorption spectra are dominated by S₀→S₁ and S₀→S₂ transitions. nih.gov The nature of the excited states and the potential for phenomena such as aggregation-induced emission (AIE) have been computationally explored. bohrium.comnih.gov For some derivatives, calculations show that upon excitation, the molecule can undergo intersystem crossing (ISC) from an excited singlet state (S₁) to a triplet state (T₂/T₃), which is accompanied by a significant increase in dipole moment, indicating a high degree of charge transfer. nih.govnih.gov These triplet states were identified as being responsible for phosphorescence. nih.gov Such computational insights are crucial for designing new molecules with tailored emissive properties.
Table 2: Predicted Photophysical Data for a Pyrrolo[1,2-a]quinoxaline System
| Parameter | Computational Finding | Reference |
|---|---|---|
| Primary Transitions | S₀→S₁ and S₀→S₂ dominate absorption spectra | nih.gov |
| Excited State Dynamics | Potential for Intersystem Crossing (ISC) from S₁ to T₂/T₃ states | nih.govnih.gov |
| Charge Transfer | 1.5- to 3.0-fold increase in dipole moment upon transition to triplet state | nih.gov |
Thermodynamic and Kinetic Calculations for Reaction Pathways
Computational chemistry is also used to investigate the mechanisms, thermodynamics, and kinetics of chemical reactions involving pyrroloquinoxaline systems. This includes both their synthesis and their subsequent reactions, such as antioxidant activity.
A gold-catalyzed protocol for synthesizing functionalized 3H-pyrrolo-[1,2,3-de] quinoxalines has been rationalized using theoretical calculations to elucidate the final step of the proposed reaction mechanism. mdpi.comunicatt.it Such studies help in optimizing reaction conditions and understanding the factors that control product formation.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate |
| Pyrrolo[2,3-b]quinoxaline |
| Pyrrolo[3,2-b]quinoxaline |
| Pyrrolo[1,2-a]quinoxaline |
Structure Activity Relationship Sar Studies in Pyrrolo 2,3 F Quinoxaline Research
Methodological Approaches to SAR Elucidation
The systematic investigation of the pyrroloquinoxaline scaffold involves several key methodological approaches to delineate the structural requirements for biological efficacy.
A primary strategy in SAR studies is the systematic chemical modification of the 9H-Pyrrolo[2,3-f]quinoxaline core. This involves the synthesis of a series of analogs where specific parts of the molecule are altered in a controlled manner. For instance, researchers have focused on introducing substituents at various positions of the pyrroloquinoxaline nucleus to create a diverse library of compounds for biological screening. rsc.orgacs.orgebi.ac.uk The design of these analogs is often guided by the goal of enhancing interactions with a biological target, improving pharmacokinetic properties, or reducing off-target effects. acs.orgontosight.ai
A common approach is the Pictet-Spengler reaction, which has been utilized for the synthesis of various pyrrolo[1,2-a]quinoxalines. unisi.it This method allows for the condensation of 1-(2-aminophenyl)pyrroles with a range of aldehydes and ketones, providing access to a diverse set of derivatives. researchgate.netacs.org Furthermore, modifications can include the introduction of different functional groups, such as esters or fluorobenzimidazoles, onto the pyrrole (B145914) ring or associated side chains to probe their impact on activity. tandfonline.com
The position and nature of substituents on the pyrroloquinoxaline scaffold have been shown to be critical for biological activity. rsc.orgacs.orgebi.ac.uk SAR studies have demonstrated that substitutions at the C-4 position of the pyrrolo[1,2-a]quinoxaline (B1220188) nucleus are particularly important for antiproliferative effects. rsc.orgfrontiersin.org For example, the introduction of an indole (B1671886) substituent at the C-4 position has been shown to inhibit cell proliferation. frontiersin.org
The electronic properties of substituents also play a significant role. The introduction of electron-withdrawing groups, such as halogens or trifluoromethyl groups, at specific positions on the quinoxaline (B1680401) ring can enhance biological activity. researchgate.net Conversely, the effect of electron-donating groups can vary depending on their position and the specific biological target. mdpi.com
The following table summarizes the impact of different substituents at various positions on the pyrroloquinoxaline scaffold based on reported SAR studies.
| Position of Substitution | Substituent Type | Effect on Biological Activity | Reference |
| C-4 (pyrrolo[1,2-a]quinoxaline) | Indole | Inhibition of cell proliferation | frontiersin.org |
| C-4 (pyrrolo[1,2-a]quinoxaline) | Vanillic residue | Potent cytotoxicity, induction of autophagic cell death | frontiersin.org |
| C-6 and/or C-7 (quinoxaline ring) | Electron-withdrawing groups (e.g., Cl, CF3) | Enhanced in vitro biological activity | researchgate.net |
| C-7 (quinoxaline ring) | Electron-withdrawing group (NO2) | Decreased activity | mdpi.com |
| Aromatic ring fused to quinoxaline | Electron-releasing groups | Increased activity | mdpi.com |
| Aromatic ring fused to quinoxaline | Electron-withdrawing groups | Decreased activity | mdpi.com |
The nature of side chains and the linkers used to attach them to the pyrroloquinoxaline core are crucial determinants of biological activity. acs.org Research has shown that varying the length, flexibility, and chemical nature of these moieties can significantly modulate the potency and selectivity of the compounds. mdpi.com
For example, in a series of 8-amino-6-methoxyquinoline (B117001) derivatives linked to a tetrazole ring, the linker's chain length, basicity, and substitution pattern strongly influenced antiplasmodial activity and cytotoxicity. mdpi.com Similarly, studies on pyrrolo[1,2-a]quinoxaline-based Sirt6 activators involved the introduction of a functional hydrophilic side chain at the 2-position of a 3-pyridyl moiety to improve efficacy. nih.gov The choice of the linker, whether it's an aliphatic chain, an N-linker, or an O-linker, can also have a profound effect on the biological outcome. mdpi.com For instance, in some quinoxaline derivatives, an N-linker at the third position was found to increase activity, while an O-linker decreased it. mdpi.com
The table below illustrates the influence of different side chains and linkers on the biological activity of quinoxaline-related compounds.
| Linker/Side Chain Type | Position on Scaffold | Observed Effect | Reference |
| Aliphatic linker (CH2) | Third position of quinoxaline | Essential for activity | mdpi.com |
| N-linker | Third position of quinoxaline | Increased activity | mdpi.com |
| O-linker | Third position of quinoxaline | Decreased activity | mdpi.com |
| Sulfonyl linker | Third position from the quinoxaline system | Decreased activity | mdpi.com |
| Benzyl (B1604629) linker | Third position from the quinoxaline system | Increased activity | mdpi.com |
| NH-CO linker | Second position from the quinoxaline nucleus | Increased activity | mdpi.com |
To understand the unique contribution of the this compound scaffold to biological activity, SAR studies often include a comparative analysis with related heterocyclic systems. nih.gov This approach helps to identify whether the pyrroloquinoxaline core itself is a key pharmacophore or if its activity is shared across a broader class of nitrogen-containing heterocycles.
For instance, the biological activity of pyrroloquinoxalines has been compared to other systems like imidazoles, thiazines, and thienopyrimidines. nih.gov In some cases, the benzoxazole (B165842) moiety at the second position of a quinoxaline nucleus showed higher activity than other heterocyclic systems. mdpi.com Such comparisons are vital for lead optimization and for understanding the specific structural features that confer desired pharmacological properties.
Role of Specific Structural Features in Modulating Biological Effects
The biological effects of this compound derivatives are finely tuned by the electronic properties of their substituents.
The electronic nature of substituents on the pyrroloquinoxaline ring system is a critical factor in modulating biological activity. mdpi.com The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly alter the molecule's electronic distribution, which in turn affects its interaction with biological targets.
In many instances, the presence of electron-withdrawing groups, such as halogens (e.g., Cl, F) or a trifluoromethyl group (-CF₃), on the quinoxaline portion of the molecule has been shown to enhance biological activity. researchgate.net For example, the introduction of EWGs at the C-6 and/or C-7 positions of the quinoxaline ring enhanced in vitro activity against T. cruzi. researchgate.net This enhancement is often attributed to the increased reduction potential of the molecule, making it more susceptible to bioreductive activation within the target organism. researchgate.net
Conversely, the effect of electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups, is more varied. In some cases, electron-releasing groups on an aromatic ring fused to the quinoxaline system can increase anticancer activity. mdpi.com However, in other contexts, the substitution of an electron-releasing group with an electron-withdrawing group leads to a decrease in activity. mdpi.com The specific impact of EDGs often depends on their position on the scaffold and the nature of the biological target.
The following table provides a summary of the influence of electron-withdrawing and electron-donating groups on the biological activity of quinoxaline derivatives.
| Group Type | Position | Effect on Biological Activity | Reference |
| Electron-Withdrawing (e.g., Cl, F) | C-6 and/or C-7 of quinoxaline ring | Enhanced activity | researchgate.net |
| Electron-Withdrawing (e.g., NO₂) | C-7 of quinoxaline nucleus | Decreased activity | mdpi.com |
| Electron-Withdrawing (e.g., Cl) | Replaced an electron-releasing group (OCH₃) | Decreased activity | mdpi.com |
| Electron-Donating (e.g., OCH₃) | On an aromatic ring fused to quinoxaline | Increased activity | mdpi.com |
| Electron-Donating (e.g., OCH₃) | At R₁, R₂, and R₃ positions | Essential for activity | mdpi.com |
| Electron-Donating (e.g., CH₃, OCH₃) | At R₁ position | Decreased activity | mdpi.com |
Impact of Planarity and Conformational Flexibility
The three-dimensional structure of this compound derivatives, specifically their planarity and conformational flexibility, plays a critical role in their interaction with biological targets. The fused aromatic system of the quinoxaline core generally favors planar interactions, such as pi-pi stacking, with aromatic residues in the binding sites of proteins and nucleic acids. However, the pyrrole moiety introduces a degree of non-planarity and flexibility that can be crucial for optimizing binding affinity and specificity.
Conformational flexibility, or the ability of a molecule to adopt different spatial arrangements through bond rotation, is a key determinant of its biological activity. For pyrroloquinoxaline derivatives, flexibility can be introduced by modifying substituents on the core structure. Research on related quinoxaline compounds suggests that eliminating rigidifying moieties, such as certain macrocycles, can enhance conformational flexibility. mdpi.com This allows the molecule to better adapt its shape to fit the specific contours of a biological target's binding site, a concept known as "induced fit." However, excessive flexibility can be detrimental, leading to a loss of binding affinity due to an entropic penalty upon binding.
SAR studies on quinoxaline analogs have shown that maintaining an optimal level of rigidity is essential. For instance, in some antiviral research, derivatives with smaller, less bulky substituents at certain positions maintained activity against resistant viral variants, whereas larger groups that likely altered the molecule's preferred conformation led to a decrease in potency. mdpi.com This highlights a delicate balance: the molecule must be flexible enough to enter and adapt to a binding site but rigid enough to maintain the key interactions necessary for its biological effect.
| Structural Feature | Impact on SAR | Rationale |
|---|---|---|
| Planar Quinoxaline Core | Facilitates pi-pi stacking interactions with aromatic amino acid residues in target proteins. | The flat, aromatic nature of the core is ideal for strong, non-covalent interactions within a binding pocket. |
| Flexible Side Chains | Allows for an "induced fit" by adapting to the specific topology of the binding site. nih.gov | Rotatable bonds in substituents enable the molecule to find a more energetically favorable conformation upon binding. |
| Introduction of Bulky Groups | Can cause steric hindrance, potentially reducing binding affinity if the group is too large for the binding pocket. mdpi.com | A large group may physically prevent the core of the molecule from achieving optimal orientation for key interactions. |
| Rigidifying the Structure | Can increase binding affinity by reducing the entropic cost of binding, but may also prevent interaction if the rigid conformation is incorrect. | A pre-organized, rigid molecule does not lose as much conformational entropy when it binds, which is thermodynamically favorable. |
Optimization of Hydrophilic/Hydrophobic Balance
The hydrophilic/hydrophobic balance, often quantified by parameters like logP, is a fundamental property in drug design that governs the solubility, permeability, and ultimately the bioavailability of a compound. For this compound derivatives, modifying the core structure with different functional groups allows for the fine-tuning of this balance to optimize biological activity.
The quinoxaline molecule possesses a distinct electrostatic potential that shapes its interactions with its environment. mdpi.com The nitrogen atoms in the pyrazine (B50134) ring introduce polarity and are potential hydrogen bond acceptors, contributing to the hydrophilic character. Conversely, the fused benzene (B151609) and pyrrole rings are largely nonpolar and contribute to the hydrophobic character.
Achieving an optimal hydrophilic/hydrophobic balance is critical for a molecule to effectively reach its target in a biological system. For example, a compound must have sufficient water solubility to be transported in the bloodstream but also possess enough lipophilicity to cross cell membranes and enter the target cell. Preliminary pharmacokinetic studies on some pyrroloquinoxaline derivatives have shown that they can cross the blood-brain barrier unless a highly hydrophilic group is present on the molecule. nih.gov
| Modification | Effect on Hydrophilic/Hydrophobic Balance | Potential SAR Implication |
|---|---|---|
| Addition of Hydroxyl (-OH) or Amine (-NH2) groups | Increases hydrophilicity | Improves aqueous solubility but may decrease cell membrane permeability. nih.gov |
| Addition of Alkyl (-CH3, -C2H5) or Phenyl groups | Increases hydrophobicity | Enhances lipid solubility and membrane crossing, but may lead to poor aqueous solubility and non-specific binding. |
| Addition of Halogens (e.g., -F, -Cl) | Increases hydrophobicity | Can improve binding affinity through hydrophobic interactions and potentially block metabolic degradation. |
| Addition of a Trifluoromethyl (-CF3) group | Significantly increases hydrophobicity | Can enhance binding through van der Waals contacts but may also lead to steric clashes if the binding pocket is small. nih.gov |
In Vitro Experimental Methodologies for SAR Assessment
To evaluate the structure-activity relationships of this compound derivatives, a variety of in vitro experimental methodologies are employed. These assays are crucial for determining the biological effects of newly synthesized compounds and guiding further chemical modifications.
Cell Viability and Cytotoxicity Assays:
MTT/MTS Assays: These are colorimetric assays widely used to assess cell viability and the cytotoxic potential of compounds. frontiersin.orgmdpi.commdpi.com They measure the metabolic activity of mitochondrial reductase enzymes in living cells.
PrestoBlue Assay: Similar to MTT, this is a resazurin-based assay that provides a quantitative measure of cell viability. frontiersin.org
Enzyme Inhibition Assays:
These assays directly measure the effect of a compound on the activity of a specific enzyme target. By determining the concentration required to inhibit the enzyme by 50% (IC50), researchers can quantify the potency of the inhibitor. researchgate.net This method is used across various targets, including kinases and proteases. nih.govnih.gov
Reporter Gene Assays:
Luciferase Reporter Assays: This technique is used to study the regulation of gene expression. nih.govmdpi.comnih.gov A reporter gene (luciferase) is linked to a specific genetic promoter that is activated by a signaling pathway of interest. Inhibition of the pathway by a test compound results in a measurable decrease in light production.
Binding Assays:
Radioligand Binding Assays: These assays quantify the affinity of a compound for a specific receptor. nih.gov A radiolabeled ligand with known affinity for the receptor is used, and test compounds compete for binding, allowing for the determination of their binding affinity (Ki).
Fluorescence-Based Assays: Certain pyrroloquinoxaline derivatives with intrinsic fluorescence can be used as probes to study binding to targets like amyloid fibrils. researchgate.net An increase in fluorescence upon binding can indicate an interaction.
Other Functional Assays:
Guanidinium Accumulation Test: This functional assay is used to identify agonists at certain ligand-gated ion channels, such as the 5-HT3 receptor. nih.govacs.org
Time-Kill Assays: These are used to investigate the kinetics of antimicrobial activity over a specific time period. pnrjournal.com
Caspase-Glo® 3/7 Assay: This assay measures the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic pathway, to determine if a compound induces programmed cell death. nih.gov
These methodologies provide the foundational data for SAR studies, enabling chemists and biologists to correlate specific structural features of the this compound scaffold with its biological function.
Applications of Pyrrolo 2,3 F Quinoxaline and Its Derivatives in Materials Science
Optoelectronic Materials
The tunable nature of the pyrrolo[2,3-f]quinoxaline core has led to significant research into its use in optoelectronic devices, where the control of light emission and charge transport is paramount.
Luminescent Properties and Fluorophores
Derivatives of the pyrrolo[2,3-f]quinoxaline family have demonstrated notable luminescent properties, functioning as fluorophores with potential applications in sensing and imaging. The intramolecular charge transfer (ICT) character inherent to the D-A structure of these molecules often results in strong fluorescence. For instance, a pyrrolo[2,3-b]quinoxaline derivative functionalized with a 2-(2-aminoethyl)pyridine (B145717) chain has been synthesized and shown to act as a selective dual emissive ICT receptor for zinc ions. rsc.org This compound exhibits aggregation-induced emission enhancement (AIEE), a phenomenon where the fluorescence intensity increases in the aggregated or solid state. rsc.org
Furthermore, detailed photophysical studies of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives have revealed their environmental responsiveness and potential for bioimaging. bohrium.com The fluorescence of these systems can be significantly enhanced through aggregation, and they have been successfully used for subcellular localization, particularly within lysosomes. bohrium.com The versatility of the pyrrolo[1,2-a]quinoxaline core as a photofunctional building block has been established, with computational studies supporting the observed photophysical properties. bohrium.com
| Compound Family | Key Luminescent Feature | Application |
| Pyrrolo[2,3-b]quinoxaline | Dual emissive ICT, AIEE | Zinc ion sensing |
| Pyrrolo[1,2-a]quinoxaline | AIE, Environmental sensitivity | Bioimaging (lysosome staining) |
Electron and Hole-Transporting Elements
The electronic structure of pyrrolo[2,3-f]quinoxaline derivatives makes them suitable for use as charge-transporting materials in electronic devices. Specifically, quinoxaline-based molecules have been investigated as efficient hole-transporting materials (HTMs) in perovskite solar cells (PSCs). rsc.org Novel HTMs with a donor-acceptor-donor (D-A-D) configuration, incorporating a quinoxaline (B1680401) core, have been developed to rationally modulate the highest occupied molecular orbital (HOMO) energy level, leading to improved stability and device performance. rsc.org
One such quinoxaline-based HTM, TQ2, has demonstrated a maximum power conversion efficiency (PCE) of 19.62%, outperforming the commonly used spiro-OMeTAD (18.54%) under identical conditions. rsc.org The improved performance is attributed to enhanced hole extraction and transportation, as confirmed by photoluminescence quenching, mobility, and conductivity tests. rsc.org Furthermore, a triple design strategy involving an S···N noncovalent conformational lock, D-A molecular skeletons, and self-assembly has been employed to create quinoxaline-based HTMs for flexible PSCs, achieving a PCE of 18.12%. mdpi.comnih.gov
| HTM Compound | Molecular Configuration | Key Advantage | Device Performance (PCE) |
| TQ2 | D-A-D | Outperforms spiro-OMeTAD | 19.62% |
| DQC-T | Asymmetric D-A | Improved interface contact and hole transport | 18.12% |
Organic Light-Emitting Diodes (OLEDs) and Related Devices
The development of materials for OLEDs is a significant area of research for pyrrolo[2,3-f]quinoxaline and its isomers. Quinoxaline-based thermally activated delayed fluorescence (TADF) emitters have been designed for highly efficient OLEDs. rsc.org By using a 1,2,3,4-tetrahydrophenazine (B181566) acceptor and various donor moieties, TADF compounds with small singlet-triplet energy splitting have been synthesized, leading to OLEDs with a maximum external quantum efficiency (EQE) of up to 15.3%. rsc.org
Additionally, donor-decorated quinoxaline-based TADF aggregates have been utilized in solution-processed OLEDs to achieve deep-red to near-infrared (NIR) emission. whiterose.ac.uk For example, a multi-D-A emitter, 4DMAC-TPPQ, which uses a pyrazino[2,3-g]quinoxaline (B3350192) as the strong acceptor, showed electroluminescence at 685 nm with a maximum EQE of 0.3% in a neat film. whiterose.ac.uk Another derivative, 4PXZ-TPPQ, emitted even further into the red at 780 nm. whiterose.ac.uk
| Emitter Compound | Device Type | Emission Wavelength (λEL) | Max. EQE |
| DMAC-TTPZ, PXZ-TTPZ, PTZ-TTPZ | TADF OLED | Not specified | up to 15.3% |
| 4DMAC-TPPQ | Solution-processed OLED | 685 nm | 0.3% |
| 4PXZ-TPPQ | Solution-processed OLED | 780 nm | 0.04% |
Organic Photovoltaics (OPVs) and Solar Cells
In the realm of organic photovoltaics, the D-A architecture of pyrrolo[2,3-f]quinoxaline derivatives is particularly advantageous for creating materials that can efficiently absorb sunlight and convert it into electricity.
Donor-Acceptor (D-A) Conjugated Polymers and Small Molecules
The D-A strategy is a cornerstone of modern OPV material design, and pyrrolo[2,3-f]quinoxaline derivatives are excellent building blocks for this purpose. Copolymers incorporating fused ring pyrrolo-dithieno-quinoxaline acceptors have been synthesized and used as donors in bulk heterojunction polymer solar cells. nih.gov When blended with the non-fullerene acceptor Y6, a polymer named P134 achieved a power conversion efficiency of 15.42%. nih.gov This high performance was attributed to well-adjusted charge transport and efficient exciton (B1674681) generation and dissociation. nih.gov
Similarly, novel conjugated polymers based on quinoxalino[6,5-f]quinoxaline as the acceptor unit have been developed. rsc.org These polymers, when combined with a benzodithiophene donor, exhibited optical bandgaps around 1.7 eV and achieved a PCE of 3.8% in solar cell devices. rsc.org The fusion of multiple electron-withdrawing groups, such as in 5,9-di(thiophen-2-yl)-6H-pyrrolo[3,4-g]quinoxaline-6,8(7H)-dione (PQD), creates a strongly electron-deficient unit. diva-portal.org Polymers based on PQD have shown deep HOMO levels and high open-circuit voltages (Voc) of around 1.0 V, with a PCE of 4.9%. diva-portal.org
| Polymer/Small Molecule | Donor Unit | Acceptor Unit | PCE |
| P134 | Benzodithiophene | Pyrrolo-dithieno-quinoxaline | 15.42% |
| P2 | Benzodithiophene | Quinoxalino[6,5-f]quinoxaline | 3.8% |
| PBDT-PQD1 | Benzodithiophene | Pyrrolo[3,4-g]quinoxaline-6,8-dione | 4.9% |
Wide Band Gap Conjugated Copolymers for Enhanced Performance
To maximize the efficiency of solar cells, it is often desirable to use wide band gap polymer donors that can absorb a different part of the solar spectrum than the acceptor material. Pyrrolo[2,3-f]quinoxaline derivatives have been instrumental in creating such wide band gap copolymers. A D-A copolymer, P125, based on 8H-pyrrolo[3,4-b]dithieno[3,2-f:2′,3′-h]quinoxaline-8,10(9H)-dione and a thiazole-functionalized benzo[1,2-b:4,5-b′]dithiophene, was designed as a wide band gap donor. rsc.orgrsc.org This polymer exhibited an optical band gap of 1.85 eV. rsc.org When used in a ternary blend with two non-fullerene acceptors, the resulting polymer solar cell achieved a high PCE of 16.44%. rsc.orgrsc.org
Another wide-bandgap conjugated polymer, PNQx-2F2T, based on a quinoxalino[6,5-f]quinoxaline unit, was synthesized for use as an electron donor. nih.gov This polymer showed intense light absorption between 300 and 740 nm and achieved PCEs of 7.9% with a fullerene acceptor and 7.5% with a non-fullerene acceptor. nih.gov The development of such wide band gap copolymers based on the quinoxaline moiety is a critical strategy for achieving high-performance organic photovoltaic devices. researchgate.net
| Copolymer | Key Feature | Optical Band Gap | Highest PCE |
| P125 | Wide band gap donor | 1.85 eV | 16.44% |
| PNQx-2F2T | Wide band gap donor | Not specified | 7.9% |
Bulk Heterojunction (BHJ) Device Architectures
Derivatives of the pyrrolo[2,3-f]quinoxaline core structure have been instrumental in the development of organic photovoltaics, particularly in bulk heterojunction (BHJ) solar cells. In these devices, a blend of an electron-donating polymer and an electron-accepting material forms the active layer, and the nanostructured morphology of this layer is critical for efficient charge separation and transport. Pyrrolo-quinoxaline-based copolymers are often employed as the electron-donating component due to their tunable electronic properties and broad absorption spectra.
Recent research has focused on synthesizing donor-acceptor (D-A) copolymers that incorporate fused pyrrolo-dithieno-quinoxaline acceptor units with various donor moieties. For instance, two such copolymers, P134 and P117, were synthesized with a benzodithiophene (BDT) donor unit. P134 featured alkylthienyl side chains, while P117 had 2-ethylhexyloxy side chains. When blended with the narrow bandgap acceptor Y6, the polymer solar cell based on P134:Y6 achieved a power conversion efficiency (PCE) of 15.42%, which was significantly higher than the 12.14% PCE of the P117:Y6 device. rsc.orgrsc.org The superior performance of the P134-based device was attributed to more balanced charge transport, reduced charge recombination, and efficient exciton generation and dissociation. rsc.orgrsc.org
Another study focused on a new D-A copolymer, P125, which is based on an 8H-pyrrolo[3,4-b]dithieno[3,2-f:2′,3′-h]quinoxaline-8,10(9H)-dione (PDTQxD) acceptor unit and a thiazole (B1198619) functionalized benzo[1,2-b:4,5-b′]dithiophene (BDTTZ) donor unit. This polymer was used to fabricate both binary and ternary polymer solar cells. The optimized ternary device, with a P125:DBTBT-IC:Y6 active layer, reached a PCE of 16.44%. researchgate.net This high efficiency was a result of efficient energy transfer from DBTBT-IC to Y6 and an optimized morphology that led to balanced charge transport and minimized charge recombination. researchgate.net
Furthermore, copolymers based on pyrrolo[3,4-g]quinoxaline-6,8-dione (PQD) have been synthesized and shown to have deep highest occupied molecular orbital (HOMO) levels. nih.govdntb.gov.uarsc.orgnih.gov This property is advantageous for achieving high open-circuit voltages (Voc) in solar cells. nih.govdntb.gov.uarsc.orgnih.gov For example, a solar cell fabricated with the copolymer PBDT-PQD1 and PC71BM as the acceptor exhibited a high Voc of around 1.0 V and a PCE of 4.9%. nih.govdntb.gov.uarsc.org
| Polymer Donor | Acceptor | Device Architecture | PCE (%) | Voc (V) | Reference |
|---|---|---|---|---|---|
| P134 | Y6 | Binary | 15.42 | - | rsc.orgrsc.org |
| P117 | Y6 | Binary | 12.14 | - | rsc.orgrsc.org |
| P125 | DBTBT-IC:Y6 | Ternary | 16.44 | - | researchgate.net |
| PBDT-PQD1 | PC71BM | Binary | 4.9 | ~1.0 | nih.govdntb.gov.uarsc.org |
Fluorescence Probes and Sensors
The inherent fluorescence of the pyrrolo[2,3-f]quinoxaline scaffold and its sensitivity to the local environment make it an excellent platform for the design of fluorescent probes and sensors. These sensors can detect a variety of analytes, including metal ions, and respond to changes in environmental parameters like pH and viscosity.
The design of these fluorescent probes often involves the strategic placement of functional groups on the pyrrolo[2,3-f]quinoxaline core. These functional groups can act as recognition sites for specific analytes or as rotors whose movement is sensitive to the viscosity of the medium.
For example, a thiophene-based pyrrolo[1,2-a]quinoxaline (TAAPP) fluorescent sensor was developed for the detection of sodium ions. In this design, the pyrrolo[1,2-a]quinoxaline core acts as the fluorophore, and the thiophene (B33073) and other appended groups provide the selectivity for sodium ions.
In another approach, a new quinoxaline derivative, 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM), was synthesized to act as a chemosensor for the detection of Fe³⁺ and Cu²⁺ ions. The quinoline (B57606) moieties in this design serve as the binding sites for the metal ions, leading to a detectable change in the photophysical properties of the quinoxaline core.
The sensing mechanism of these probes is based on changes in their fluorescence properties, such as intensity or emission wavelength, upon interaction with an analyte or a change in the environment.
The TAAPP sensor for sodium ions operates as a "turn-off" sensor, where the fluorescence is quenched upon binding to Na⁺. This sensor demonstrated excellent selectivity for sodium ions over other metal ions and biomolecules, with a detection limit in the nanomolar range (2.219 nM).
The QM chemosensor exhibits a dual response. It provides a colorimetric response (from colorless to yellow) in the presence of Fe³⁺ ions, allowing for naked-eye detection. For Cu²⁺ ions, it shows a significant fluorescence quenching.
Furthermore, a detailed photophysical study of several pyrrolo[1,2-a]quinoxalines, including the parent compound (QHH) and its substituted derivatives (QPP, QPT, and QTP), revealed their environmental responsiveness. Preliminary screening showed that these molecules exhibit a bathochromic (red) shift in their emission in acidic pH, with the QTP derivative showing a significant red shift of 97 nm. This pH sensitivity was utilized for subcellular imaging.
| Probe | Analyte/Stimulus | Response Mechanism | Detection Limit | Reference |
|---|---|---|---|---|
| TAAPP | Na⁺ | Fluorescence quenching ("turn-off") | 2.219 nM | |
| QM | Fe³⁺ | Colorimetric (colorless to yellow) | - | |
| QM | Cu²⁺ | Fluorescence quenching | - | |
| QTP | Acidic pH | Bathochromic shift (97 nm) | - |
Corrosion Inhibition Applications
Quinoxaline derivatives, including those with the pyrrolo[2,3-f]quinoxaline core, have demonstrated significant potential as corrosion inhibitors for metals, particularly for mild steel in acidic environments. Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process.
The presence of heteroatoms (nitrogen) and the planar structure of the quinoxaline ring facilitate strong adsorption onto the metal surface. Studies on various quinoxaline derivatives have shown that their inhibition efficiency increases with concentration.
For instance, two hydrazinylidene-based quinoxaline derivatives, (2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline (QN-CH3) and (2E,3E)-6-chloro-2,3-dihydrazono-1,2,3,4-tetrahydroquinoxaline (QN-Cl), were tested as corrosion inhibitors for mild steel in a 1.0 M hydrochloric acid solution. At a concentration of 10⁻³ M, QN-CH3 and QN-Cl exhibited high inhibition efficiencies of 89.07% and 87.64%, respectively. frontiersin.orgresearchgate.net Electrochemical studies revealed that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. frontiersin.orgresearchgate.net
The adsorption of these quinoxaline derivatives on the mild steel surface was found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal. frontiersin.orgresearchgate.net
| Inhibitor | Metal | Corrosive Medium | Concentration (M) | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|---|
| QN-CH3 | Mild Steel | 1.0 M HCl | 10⁻³ | 89.07 | frontiersin.orgresearchgate.net |
| QN-Cl | Mild Steel | 1.0 M HCl | 10⁻³ | 87.64 | frontiersin.orgresearchgate.net |
Coordination Chemistry and Ligand Design with Pyrrolo 2,3 F Quinoxaline Scaffolds
Metal-Ligand Complexation Strategies with Pyrroloquinoxaline Derivatives (Inferred from quinoxaline (B1680401) as an N-heterocycle)
The complexation of metal ions with quinoxaline derivatives is a well-established area of study, providing a strong basis for predicting the behavior of pyrrolo[2,3-f]quinoxaline ligands. tandfonline.com Quinoxaline moieties are known to form stable complexes with a variety of transition metal ions. tandfonline.comresearchgate.net These complexation strategies often involve the nitrogen atoms of the pyrazine (B50134) ring, which act as Lewis bases, donating electron pairs to the metal center.
Strategies for forming metal-ligand complexes with quinoxaline-based scaffolds, and by extension pyrrolo[2,3-f]quinoxaline, include:
Direct Coordination: The simplest strategy involves the direct reaction of a pyrrolo[2,3-f]quinoxaline derivative with a metal salt. The nitrogen atoms of the quinoxaline core can coordinate to the metal ion.
Schiff Base Formation: Functionalization of the pyrrolo[2,3-f]quinoxaline scaffold, for instance, by introducing an aldehyde or ketone group, allows for the formation of Schiff base ligands. These ligands offer multiple coordination sites and can form highly stable complexes with metal ions.
Use of Bridging Ligands: Pyrrolo[2,3-f]quinoxaline can potentially act as a bridging ligand, coordinating to two or more metal centers simultaneously to form polynuclear complexes. isca.me This is a known characteristic of the parent quinoxaline scaffold.
The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands, a phenomenon attributed to factors like increased lipophilicity. tandfonline.comresearchgate.net The choice of metal ion and the specific substituents on the pyrrolo[2,3-f]quinoxaline ring can be used to tune the electronic and steric properties of the resulting complex, influencing its geometry and reactivity.
Chelation Properties and Binding Modes to Metal Centers
The chelation properties of ligands based on the pyrrolo[2,3-f]quinoxaline scaffold can be inferred from the behavior of related quinoxaline derivatives. The two nitrogen atoms in the pyrazine portion of the quinoxaline ring are common coordination sites. Depending on the substituents, these ligands can act as monodentate or bidentate chelators. nih.gov
Common binding modes observed for quinoxaline-type ligands include:
Monodentate Coordination: One of the pyrazine nitrogen atoms coordinates to the metal center. This is often observed when the ligand is present in excess or when steric hindrance prevents bidentate chelation.
Bidentate (N,N) Chelation: Both nitrogen atoms of the pyrazine ring coordinate to the same metal center, forming a stable five-membered chelate ring. This is a very common binding mode for ligands like 2,3-di(2-pyridyl)quinoxaline (dpq). rsc.org
Bridging Coordination: The ligand coordinates to two different metal centers, linking them together. Quinoxaline itself can act as a bridging ligand. isca.me
Multidentate Coordination: By functionalizing the pyrrolo[2,3-f]quinoxaline core with other donor groups (e.g., hydroxyl, amino, or carboxyl groups), ligands with higher denticity can be designed. For example, Schiff bases derived from quinoxaline can act as tetradentate ONNO donors. nih.gov
The geometry of the resulting metal complexes is dictated by the coordination number of the metal ion and the nature of the ligand. Common geometries include octahedral, tetrahedral, and square planar. researchgate.net For instance, many Co(II), Ni(II), and Zn(II) complexes of quinoxaline derivatives adopt an octahedral geometry, while some Cu(II) complexes are square planar. researchgate.net
Table 1: Inferred Coordination Modes of Pyrrolo[2,3-f]quinoxaline Derivatives
| Coordination Mode | Description | Potential Metal Ions | Inferred Geometry |
|---|---|---|---|
| Monodentate | Coordination through one pyrazine nitrogen. | Cu(II), Ag(I) | Linear, Trigonal Planar |
| Bidentate (N,N) | Chelation via both pyrazine nitrogens. | Ru(II), Co(II), Ni(II) | Octahedral, Square Planar |
| Tridentate (N,N,X) | Chelation involving pyrazine nitrogens and a functional group (X = O, N). | Mn(II), Cu(II), Zn(II) | Trigonal Bipyramidal, Octahedral |
| Tetradentate (N,N,X,Y) | Chelation via pyrazine nitrogens and two functional groups (X, Y = O, N). | Co(II), Ni(II), Zn(II) | Octahedral |
| Bridging | Ligand coordinates to two or more metal centers. | Fe(III), Cu(II) | Dinuclear, Polynuclear |
Spectroscopic and Theoretical Characterization of Metal Complexes
A combination of spectroscopic techniques and theoretical calculations is essential for the comprehensive characterization of metal complexes derived from pyrrolo[2,3-f]quinoxaline scaffolds. These methods provide detailed information about the ligand's coordination mode, the geometry of the complex, and its electronic properties.
Spectroscopic Techniques:
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. A shift in the vibrational frequencies of the C=N and other characteristic bands of the quinoxaline ring upon complexation provides evidence of metal-ligand bond formation. researchgate.net For instance, a strong band around 952 cm⁻¹ can be characteristic of monodentate quinoxaline coordination. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of diamagnetic metal complexes in solution. rsc.orgresearchgate.net Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can provide insights into the binding mode.
Electronic (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the metal complexes. Both metal-centered (d-d transitions) and ligand-centered (π-π* transitions) as well as charge-transfer bands (MLCT or LMCT) can be observed, providing information about the geometry and electronic structure of the complex. isca.menih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II) or Mn(II), EPR spectroscopy provides information about the metal ion's oxidation state and its coordination environment. isca.me
Theoretical Characterization:
Density Functional Theory (DFT): DFT calculations are widely used to model the geometry of metal complexes and to predict their electronic and spectroscopic properties. rsc.orgnih.gov These theoretical studies can complement experimental data and provide a deeper understanding of the bonding and reactivity of the complexes.
Molecular Docking: In the context of medicinal chemistry, molecular docking studies are employed to investigate the interaction of these metal complexes with biological targets such as DNA or specific proteins. tandfonline.comnih.gov
Thermal Analysis:
Techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules. nih.goveurjchem.com
Table 2: Spectroscopic and Theoretical Data for Characterization of Quinoxaline-type Metal Complexes
| Technique | Information Obtained | Typical Observations |
|---|---|---|
| IR Spectroscopy | Confirmation of coordination, identification of functional groups. | Shift in ν(C=N) and other ring vibrations. Appearance of new M-N and M-O bands. |
| NMR Spectroscopy | Elucidation of structure for diamagnetic complexes. | Downfield or upfield shifts of ligand protons upon coordination. |
| UV-Vis Spectroscopy | Electronic transitions, geometry of the complex. | d-d transitions in the visible region, π-π* and charge-transfer bands in the UV region. |
| EPR Spectroscopy | Oxidation state and coordination environment of paramagnetic metals. | g-values and hyperfine splitting constants characteristic of the metal ion and its geometry. |
| DFT Calculations | Optimized geometry, electronic structure, predicted spectra. | Bond lengths, bond angles, molecular orbital energies. |
| Thermal Analysis (TGA/DTA) | Thermal stability, presence of solvent molecules. | Weight loss steps corresponding to the loss of water or ligands. |
Emerging Research Directions and Future Perspectives for 9h Pyrrolo 2,3 F Quinoxaline Research
Development of Novel and Efficient Synthetic Pathways
The synthesis of pyrroloquinoxaline derivatives has been a focal point of organic chemistry, with numerous methods being developed to improve efficiency and yield. beilstein-journals.orgmdpi.com A notable approach involves the three-component domino reaction of quinoxalin-6-amine, arylglyoxal monohydrates, and cyclic 1,3-dicarbonyl compounds, which offers excellent regioselectivity and operational simplicity under mild conditions. nottingham.ac.uk Another efficient method is the InCl3-catalyzed two-component reaction of 1-(2-aminophenyl)pyrroles/indoles with 2-propargyloxybenzaldehydes, a high atom- and step-economical process that forms multiple new bonds in a single operation. nih.govacs.org
Recent advancements also include the FeCl3-catalyzed synthesis from 1-(2-aminophenyl)pyrroles through annulation and cleavage of cyclic ethers, which can be enhanced by additives like CF3SO3H to achieve high yields. mdpi.com Furthermore, microwave-assisted synthesis has been established as an environmentally friendly and efficient method for producing quinoxaline (B1680401) derivatives, such as the reaction of bromomalononitrile and benzene-1,2-diamine. nih.gov Researchers are also exploring one-pot syntheses and the use of various catalysts to streamline the production of complex pyrroloquinoxaline structures. beilstein-journals.orgnih.gov The development of these novel synthetic routes is crucial for accessing a wider range of derivatives with diverse functionalities. mdpi.comnih.gov
Exploration of Advanced Computational Methodologies for Prediction and Design
Computational chemistry is playing an increasingly vital role in the study of 9H-pyrrolo[2,3-f]quinoxaline and its derivatives. Density Functional Theory (DFT) calculations are employed to investigate the electronic and photophysical properties of these compounds. nih.govacs.org For instance, computational studies have been used to understand how subtle variations in heterocyclic substituents can dictate the photophysical properties of fluorophores based on the pyrrolo[1,2-a]quinoxaline (B1220188) core. nih.gov These studies help in predicting properties like fluorescence, phosphorescence, and the potential for aggregation-induced emission enhancement (AIEE). nih.gov
Molecular docking simulations are another powerful tool, used to predict the binding interactions of pyrroloquinoxaline derivatives with biological targets. theses.frmdpi.comresearchgate.net These in silico studies are instrumental in designing new compounds with specific therapeutic activities, such as anticancer or antiviral agents. theses.frresearchgate.netnih.gov For example, docking studies have been used to identify potential Sirt6 activators and to understand the binding modes of novel indeno[1,2-b]quinoxaline-based spiro compounds as CDK2 inhibitors. nih.govnih.gov The use of computational methods to predict molecular mechanisms of action and toxicity is also a growing area of interest. mdpi.com
Integration with Multifunctional Materials and Devices
The unique photophysical and electronic properties of this compound derivatives make them promising candidates for integration into multifunctional materials and devices. Their application as hole-transport materials in flexible perovskite solar cells is an area of active research. mdpi.com The design of these materials often involves strategies to enhance their performance, such as incorporating specific functional groups to optimize energy levels and charge mobility. mdpi.com
Furthermore, certain pyrrolo[3,4-b]dithieno[3,2-f:2″,3″-h]quinoxaline-8,10(9H)-dione based copolymers have been synthesized and utilized in bulk heterojunction polymer solar cells, demonstrating high power conversion efficiencies. nih.gov The development of fluorescent sensors based on the pyrrolo[1,2-a]quinoxaline scaffold for the detection of ions like sodium is another promising application. researchgate.net The ability of these compounds to exhibit aggregation-induced emission (AIE) is also being explored for applications in bioimaging. nih.gov
Synergistic Experimental-Computational Approaches in Materials Science and Biological Research
The combination of experimental synthesis and computational analysis provides a powerful strategy for advancing research on this compound. This synergistic approach allows for the rational design of new molecules with desired properties, followed by their synthesis and experimental validation. nih.gov
In materials science, computational modeling helps in predicting the photophysical properties of new pyrroloquinoxaline-based materials, guiding the synthesis of compounds with optimized characteristics for applications such as organic light-emitting diodes (OLEDs) and solar cells. nih.govacs.org For example, computational results on the triplet states of pyrrolo[1,2-a]quinoxalines were validated by experimental phosphorescence studies, establishing the versatility of this core structure. nih.gov
In biological research, in silico screening and molecular docking can identify promising drug candidates from a library of virtual compounds. theses.frmdpi.commdpi.com These candidates can then be synthesized and their biological activity evaluated through in vitro and in vivo assays. mdpi.comnih.gov This integrated approach accelerates the discovery of new therapeutic agents, as demonstrated in the development of pyrrolo[2,3-b]quinoxaline derivatives as potential inhibitors of cytokine storms in COVID-19. nih.gov
Expanding the Chemical Space for Diversified Applications
Expanding the chemical space of this compound is key to unlocking its full potential for a wide range of applications. This involves the synthesis of new derivatives with diverse substituents and fused ring systems. nih.govresearchgate.net By modifying the core structure, researchers can fine-tune the electronic, optical, and biological properties of these compounds. nih.govnih.gov
The goal is to create libraries of compounds with varied functionalities that can be screened for a multitude of applications, including as anticancer, antiviral, and anti-inflammatory agents. google.comnih.govnih.gov For example, the synthesis of novel spiro-indeno[1,2-b]quinoxalines has broadened the chemical space and led to the discovery of potent CDK2 inhibitors. nih.gov Similarly, the development of divergent synthetic methods allows for the creation of skeletally diverse quinoxaline-based heterocycles from common starting materials. researchgate.net This expansion of the chemical space is crucial for identifying new lead compounds in drug discovery and for developing novel materials with tailored properties. nih.govwhiterose.ac.uk
Q & A
Q. Advanced Research Focus
X-ray crystallography : Resolve stereochemical ambiguities using programs like SHELXL and Olex2. For example, hydrogen atoms in 3-fluoro-9-methoxy-4b,5,14,15-tetrahydro-6H-isoquinolino[2′,1′:1,6]pyrazino[2,3-b]quinoxaline were placed in calculated positions to confirm planar quinoxaline cores .
Mass spectrometry (MS) : High-resolution MS (e.g., mzCloud-curated data) validates molecular formulas, as demonstrated for ofloxacin impurities .
Photoelectron spectroscopy : Analyze electronic structures of metal complexes (e.g., Ag+ complexes with thienyl-substituted quinoxalines) to study charge-transfer interactions .
How can computational modeling guide the design of this compound-based inhibitors?
Advanced Research Focus
Molecular docking and dynamics simulations are essential for:
Binding affinity prediction : Identify key interactions (e.g., hydrogen bonds with GSK-3β’s ATP-binding pocket) for derivatives like 3-(carboxymethyl)-5-fluoro-10-(4-fluorophenyl)-2,7-dioxo-hexahydropyrido[2,3-f]quinoxaline .
Pharmacophore mapping : Prioritize substituents enhancing π-π stacking or electrostatic complementarity, as seen in indoloquinoxaline-DNA intercalators .
ADMET profiling : Use tools like SwissADME to predict bioavailability and toxicity early in drug development.
How should researchers resolve contradictions in reported biological activities of pyrroloquinoxaline derivatives?
Advanced Research Focus
Discrepancies often arise from:
Synthetic impurities : Validate purity via HPLC (e.g., ofloxacin impurity E standards) and control reaction conditions to minimize byproducts .
Assay variability : Standardize protocols (e.g., MIC values for antibacterial activity) across labs .
Structural heterogeneity : Compare crystallographic data (e.g., planarity of quinoxaline cores) to ensure consistency in SAR interpretations .
What retrosynthetic strategies are viable for complex pyrroloquinoxaline scaffolds?
Q. Advanced Research Focus
Disconnection at the pyrrole-quinoxaline junction : Use 2-(1H-pyrrol-1-yl)aniline as a starting material, followed by cyclization with aldehydes or equivalents .
Heterocyclic annulation : Build the quinoxaline core via [4+2] cycloaddition or Pd-catalyzed cross-coupling for fused systems like pyridopyrazino[2,3-b]indoles .
Post-functionalization : Introduce late-stage modifications (e.g., bromination at position 9) to diversify compound libraries .
Q. Tables for Key Data
| Derivative | Biological Activity | IC50/EC50 | Reference |
|---|---|---|---|
| 3-(Carboxymethyl)-5-fluoro-10-(4-fluorophenyl)-2,7-dioxo-hexahydropyrido[2,3-f]quinoxaline | GSK-3β inhibition | 0.18 μM | |
| 9-Bromo-6-(4-fluorobenzyl)-6H-indolo[2,3-b]quinoxaline | Cytotoxicity (HeLa cells) | 2.4 μM | |
| Hexahydropyrido[2,3-f]quinoxaline | Antibacterial (S. aureus) | MIC: 0.5 μg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
